3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
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Overview
Description
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H17ClN2O5 and a molecular weight of 364.78 g/mol . This compound is characterized by the presence of chloro, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-ethoxybenzoic acid and 4-ethoxy-2-nitroaniline.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxylic acid group of 3-chloro-4-ethoxybenzoic acid and the amine group of 4-ethoxy-2-nitroaniline.
Chemical Reactions Analysis
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas and palladium on carbon (Pd/C).
Scientific Research Applications
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can be compared with similar compounds such as:
3-chloro-4-ethoxy-N-{4-methoxy-2-nitrophenyl}benzamide: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical properties and reactivity.
3-chloro-4-methoxy-N-{4-ethoxy-2-nitrophenyl}benzamide: Here, the ethoxy group is replaced by a methoxy group, potentially affecting its biological activity.
4-ethoxy-N-{4-ethoxy-2-nitrophenyl}benzamide: The absence of the chloro group in this compound can lead to different chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN2O5 |
---|---|
Molecular Weight |
364.8g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O5/c1-3-24-12-6-7-14(15(10-12)20(22)23)19-17(21)11-5-8-16(25-4-2)13(18)9-11/h5-10H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
WWSFOMCHRABEDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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